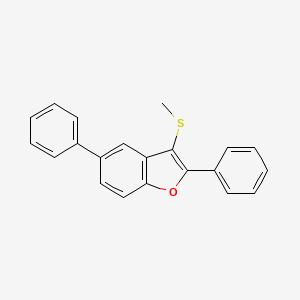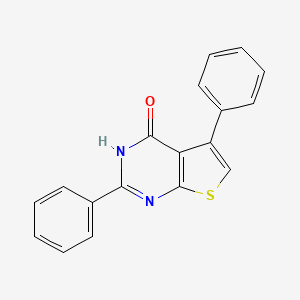
Thieno(2,3-d)pyrimidin-4(1H)-one, 2,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno(2,3-d)pyrimidin-4(1H)-one, 2,5-diphenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a fused ring system combining a thiophene ring with a pyrimidine ring, and it is substituted with phenyl groups at the 2 and 5 positions. The unique structural attributes of this compound make it a valuable scaffold for the development of various pharmacologically active agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-d)pyrimidin-4(1H)-one, 2,5-diphenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiophene derivatives with guanidine or its derivatives under acidic or basic conditions. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno(2,3-d)pyrimidin-4(1H)-one, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the phenyl rings or the heterocyclic core can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Thieno(2,3-d)pyrimidin-4(1H)-one, 2,5-diphenyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Thieno[3,2-d]pyrimidine: A structural isomer with different ring fusion.
Quinazolinone: A compound with a similar pyrimidine core but different substituents.
Uniqueness
Thieno(2,3-d)pyrimidin-4(1H)-one, 2,5-diphenyl- stands out due to its specific substitution pattern and the presence of both thiophene and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
18593-68-5 |
|---|---|
Molekularformel |
C18H12N2OS |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2,5-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H12N2OS/c21-17-15-14(12-7-3-1-4-8-12)11-22-18(15)20-16(19-17)13-9-5-2-6-10-13/h1-11H,(H,19,20,21) |
InChI-Schlüssel |
KYFZKXVBGQKMHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



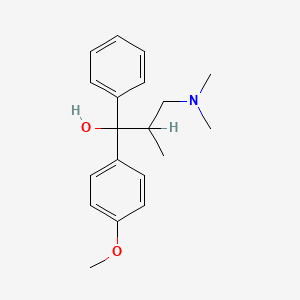
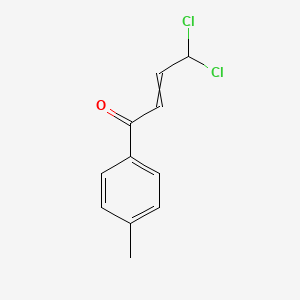

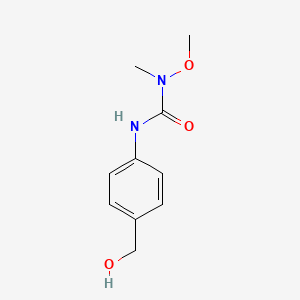
![4-{3-[Chloro(dimethyl)silyl]propyl}morpholine](/img/structure/B14172581.png)
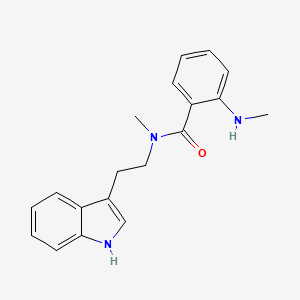
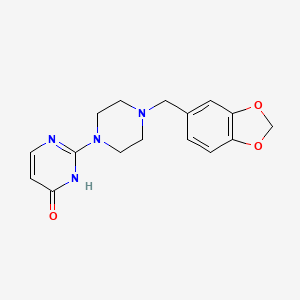
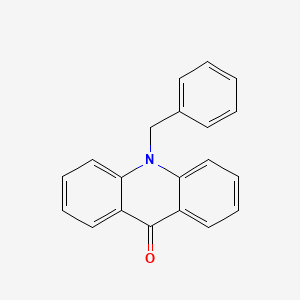
![5-{[3-(4-Fluorophenoxy)phenyl]methanesulfonyl}-1,2,4-thiadiazole](/img/structure/B14172623.png)
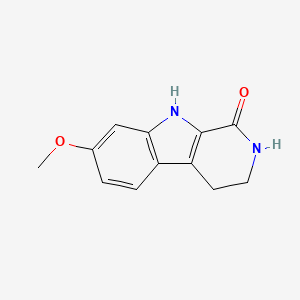
![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)
